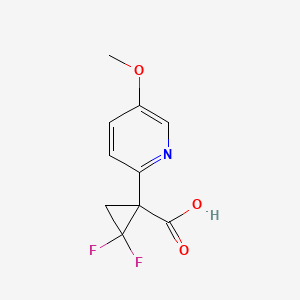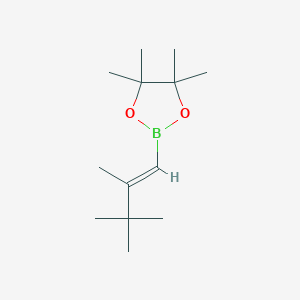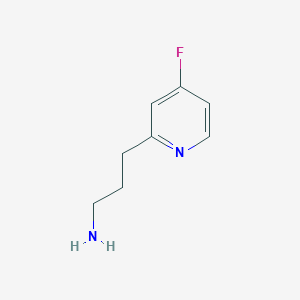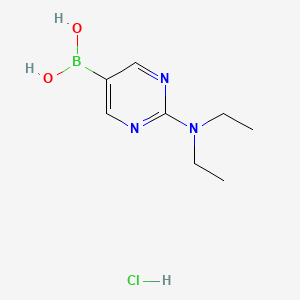
(2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Diethylamino)pyrimidin-5-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular formula of C8H14BN3O2·HCl. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: Reduction reactions involving this compound are also possible, typically requiring strong reducing agents.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.
Conditions: Inert atmosphere, controlled temperatures, and specific pH levels depending on the desired reaction.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride is widely used in the synthesis of various organic compounds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the development of new materials and molecules.
Biology and Medicine: In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds makes it useful in the development of drug candidates and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial in creating materials with specific properties and functions.
Mécanisme D'action
The mechanism of action for [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparaison Avec Des Composés Similaires
[2-(Dimethylamino)pyrimidin-5-yl]boronic acid: This compound is similar in structure but has a dimethylamino group instead of a diethylamino group.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: This ester derivative is used in similar coupling reactions but offers different solubility and reactivity properties.
Uniqueness: The uniqueness of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its diethylamino group offers different electronic and steric properties compared to similar compounds, making it suitable for specific applications in organic synthesis.
Propriétés
Formule moléculaire |
C8H15BClN3O2 |
|---|---|
Poids moléculaire |
231.49 g/mol |
Nom IUPAC |
[2-(diethylamino)pyrimidin-5-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C8H14BN3O2.ClH/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14;/h5-6,13-14H,3-4H2,1-2H3;1H |
Clé InChI |
DTUBTWBFSWUPEK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N(CC)CC)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


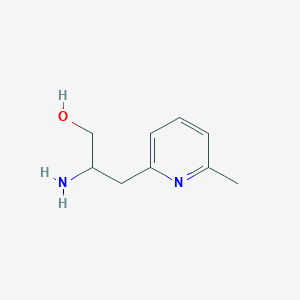
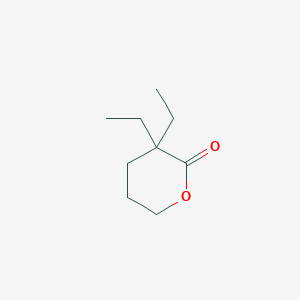
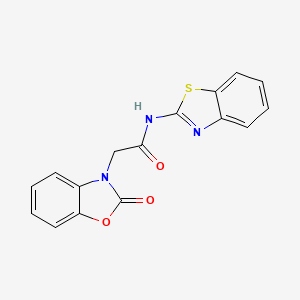
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
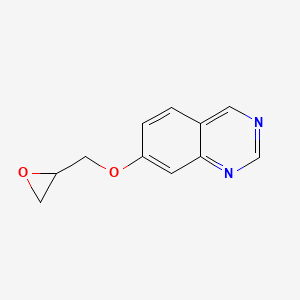
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
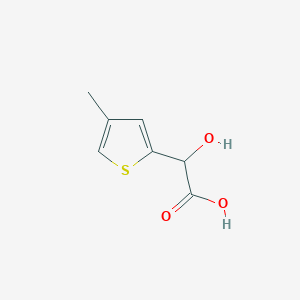
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
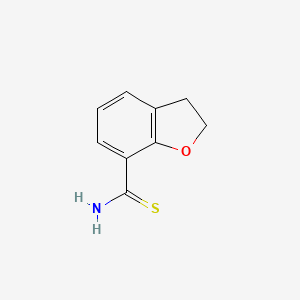
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
